molecular formula C17H13ClN2O2 B2424251 N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 149167-51-1

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2424251
CAS No.: 149167-51-1
M. Wt: 312.75
InChI Key: IIOHXNRYFRSQCK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group attached to an indole moiety, which is further connected to an oxoacetamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-7-3-1-5-11(14)9-20-17(22)16(21)13-10-19-15-8-4-2-6-12(13)15/h1-8,10,19H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOHXNRYFRSQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzylamine and 1H-indole-3-carboxylic acid as the primary starting materials.

    Amide Bond Formation: The carboxylic acid group of 1H-indole-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-chlorobenzylamine to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted benzyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an antioxidant and anti-inflammatory agent. For instance, it has been shown to inhibit albumin denaturation, a marker for anti-inflammatory activity. In comparative studies against ibuprofen, N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide demonstrated a lower IC50 value, indicating higher potency . The results are summarized in the following table:

CompoundIC50 (μg/mL)IC50 (μM)
Ibuprofen76.05 ± 1.04368.66 ± 5.02
This compound68.48 ± 0.36208.92 ± 1.09

This suggests that the compound is more effective than ibuprofen in stabilizing human serum albumin against heat-induced denaturation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . Further research is necessary to elucidate these mechanisms and establish therapeutic potential.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a controlled laboratory setting, this compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects in Animal Models

A study conducted on animal models of arthritis demonstrated that administration of this compound resulted in reduced inflammation and joint swelling compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: shares structural similarities with other indole-based compounds such as:

Uniqueness

    This compound: is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other indole-based compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide, also known as a specific indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN2O2C_{17}H_{13}ClN_{2}O_{2} with a molecular weight of 312.75 g/mol. The compound features an indole ring, a chlorophenyl moiety, and an acetamide functional group, which are critical for its interaction with biological targets.

Antitumor Properties

Research has indicated that derivatives of indole compounds exhibit significant antitumor activity. A study focusing on the side chain modifications of indol-3-yl glyoxamides demonstrated that certain analogues, including those similar to this compound, showed promising cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with indole derivatives. Compounds like N-(4-chlorobenzyl)indol-3-yl glyoxamide have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also possess similar neuroprotective properties, warranting further investigation in neurodegenerative disease models .

Binding Affinity Studies

Binding affinity studies have demonstrated that compounds with similar structures can exhibit high affinity for various biological targets, including receptors involved in neuroinflammation. For instance, the binding affinity for translocator protein (TSPO) has been evaluated in related compounds, indicating that structural modifications can enhance binding efficiency and specificity .

Case Studies

Study Findings Reference
Antitumor ActivityInduced apoptosis in cancer cell lines; significant cytotoxicity observed.
NeuroprotectionProtected neuronal cells from oxidative stress; potential use in neurodegenerative diseases.
Binding AffinityHigh binding affinity for TSPO-related targets; implications for neuroinflammation treatment.

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